molecular formula C24H23F3N4O2 B1684308 PF-3845 CAS No. 1196109-52-0

PF-3845

Cat. No.: B1684308
CAS No.: 1196109-52-0
M. Wt: 456.5 g/mol
InChI Key: NBOJHRYUGLRASX-UHFFFAOYSA-N
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Description

PF-3845 is a chemical compound known for its role as a selective inhibitor of fatty acid amide hydrolase. This enzyme is responsible for the degradation of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting fatty acid amide hydrolase, this compound increases the levels of anandamide, leading to various cannabinoid receptor-based effects .

Mechanism of Action

Target of Action

PF-3845 is a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is primarily responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .

Mode of Action

This compound inhibits FAAH through a covalent, irreversible mechanism . It carbamylates the serine nucleophile (S241) of FAAH, leading to the inhibition of the enzyme . This inhibition results in increased levels of endocannabinoids, particularly anandamide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound increases the levels of anandamide, an endocannabinoid . Anandamide acts on cannabinoid receptors, leading to various downstream effects depending on the specific receptor and cell type involved .

Result of Action

The inhibition of FAAH and subsequent increase in anandamide levels result in cannabinoid receptor-based effects . These effects include anti-inflammatory action, antidiarrheal effects, and antinociceptive (pain-relieving) effects in mouse models . Additionally, this compound has been found to exert rapid and long-lasting anti-anxiety effects in mice exposed to stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of stress or inflammation can enhance the need for FAAH inhibition and thus potentially increase the efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

PF-3845 acts by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide, a type of endocannabinoid . By inhibiting FAAH, this compound increases the levels of anandamide, leading to enhanced endocannabinoid signaling . This compound has also been found to inhibit phenylalanyl-tRNA synthetase in Mycobacterium tuberculosis .

Cellular Effects

This compound has been shown to have anti-inflammatory effects in various cellular models . For instance, it has been found to reduce the expression of inflammatory markers such as inducible nitric oxide synthase, tumor necrosis factor-alpha convertase, interleukin-6, and cyclooxygenase-2 in the hippocampus of rats exposed to stress .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of FAAH, leading to increased levels of anandamide . This compound is a time-dependent inhibitor that carbamylates FAAH’s catalytic serine nucleophile . Additionally, this compound has been found to inhibit the growth of Mtb H37Rv, suggesting its potential as an antibacterial agent .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-lasting effects. For example, it has been found to increase anandamide levels in the brain and spinal cord for up to 24 hours . Moreover, it has been observed to rapidly ameliorate plasma corticosterone release at 60 minutes of stress in rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, it has been found to produce antinociceptive effects in both inflammatory and noninflammatory pain models in rats .

Metabolic Pathways

This compound is involved in the endocannabinoid metabolic pathway, where it inhibits the FAAH enzyme, leading to increased levels of anandamide . This results in enhanced endocannabinoid signaling .

Preparation Methods

PF-3845 is synthesized through a series of chemical reactions involving biaryl ether piperidine. The synthesis involves the carbamylation of the serine nucleophile in fatty acid amide hydrolase’s catalytic site. The compound is prepared by reacting 3-pyridinyl-4-([3-(5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide with appropriate reagents under controlled conditions .

Chemical Reactions Analysis

PF-3845 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

Scientific Research Applications

PF-3845 has a wide range of scientific research applications:

Comparison with Similar Compounds

PF-3845 is unique compared to other fatty acid amide hydrolase inhibitors due to its high selectivity and irreversible inhibition mechanism. Similar compounds include:

Properties

IUPAC Name

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOJHRYUGLRASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648905
Record name N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196109-52-0
Record name N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF-3845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-3845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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